N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

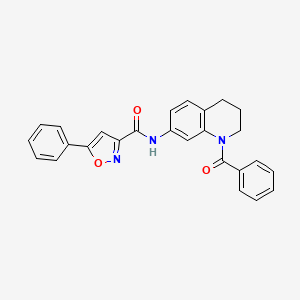

The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide features a tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 7 with a carboxamide-linked 5-phenyl-1,2-oxazole moiety. The 1,2-oxazole ring contributes to π-π stacking interactions, while the tetrahydroquinoline core may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-25(22-17-24(32-28-22)19-8-3-1-4-9-19)27-21-14-13-18-12-7-15-29(23(18)16-21)26(31)20-10-5-2-6-11-20/h1-6,8-11,13-14,16-17H,7,12,15H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEJJOQMESNCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the isoxazole ring. Common reagents used in these reactions include benzoyl chloride, isoxazole derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

1,2-Oxazole vs. 1,3,4-Oxadiazole Derivatives

Key Differences :

- 1,2-Oxazole (target compound): Exhibits a five-membered ring with one oxygen and one nitrogen atom adjacent to each other. This arrangement may influence dipole interactions and hydrogen bonding .

- 1,3,4-Oxadiazole (e.g., compounds in ): Contains two nitrogen atoms separated by an oxygen atom, enhancing electron-withdrawing properties and metabolic stability .

Biological Implications :

- 1,3,4-Oxadiazole derivatives (e.g., 6c–6g in ) are often explored for antimicrobial or anticancer activity due to their planar structure and ability to mimic peptide bonds .

- 1,2-Oxazole derivatives (e.g., N-(9H-purin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide in ) demonstrate enzyme inhibition (e.g., xanthine oxidase) via competitive binding, suggesting the target compound may share similar mechanisms .

Substituent Effects

Tetrahydroquinoline vs. Other Scaffolds

- Indole Derivatives (e.g., Compound 6 in ): The indole scaffold provides a hydrogen-bond donor (N–H), which may enhance receptor binding but reduce metabolic stability compared to tetrahydroquinoline .

- Purine Derivatives (e.g., N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides in ): The purine base enables interactions with nucleotide-binding enzymes (e.g., xanthine oxidase), whereas the tetrahydroquinoline-benzoyl group in the target compound may target different enzymes or receptors .

Phenyl Substituents

- The 5-phenyl group on the 1,2-oxazole ring is conserved in the target compound and N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide ().

Physicochemical Properties

Melting Points and Stability

- The target compound’s melting point is unreported, but oxadiazole derivatives in range from 158°C to 295°C, correlating with crystallinity and stability .

- N-(2-Fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide () is supplied as a solid, implying a melting point >100°C, similar to other carboxamides .

Spectroscopic Data

- IR spectra of oxadiazole derivatives () show characteristic C=N (1600–1650 cm⁻¹) and C=O amide (1680–1720 cm⁻¹) peaks, which would overlap with the target compound’s 1,2-oxazole ring vibrations .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C26H21N3O3 |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1206985-10-5 |

| LogP | 4.0469 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinoline compounds possess notable antifungal and antibacterial properties. For instance, certain analogs demonstrated superior activity against fungi such as Valsa mali and Sclerotinia sclerotiorum with EC50 values lower than commercial fungicides .

- Anti-inflammatory Effects : The compound has been linked to modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant in the context of autoimmune diseases .

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. In vitro studies have indicated its effectiveness against various cancer cell lines, prompting further exploration into its mechanisms of action and efficacy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific structural features in determining biological activity. Key findings include:

- The presence of the benzoyl moiety enhances lipophilicity and cellular uptake.

- Variations in substituents on the phenyl ring significantly affect potency against different microbial strains.

- The isoxazole ring contributes to the overall stability and bioactivity of the compound .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Antifungal Efficacy

A series of synthesized N-substituted benzoyl-tetrahydroquinolines were evaluated for antifungal activity. One compound exhibited an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum, outperforming established fungicides like flutolanil .

Case Study 2: Anticancer Activity

In a study examining the effects on human tumor cell lines, compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenylisoxazole showed selective cytotoxicity against HepG2 cells with IC50 values indicating significant growth inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the tetrahydroquinoline core and acylation to introduce the oxazole-carboxamide moiety. Key strategies include:

- Microwave-assisted synthesis to accelerate cyclization steps and improve efficiency .

- Solvent selection (e.g., DMF or acetonitrile) to enhance solubility and reaction rates .

- Catalysts : Use of bases like sodium hydride for deprotonation during acylation .

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to optimize intermediate stability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in DMSO-) resolve aromatic protons, oxazole rings, and carboxamide linkages. For example, oxazole protons appear as singlets at δ 6.54–7.95 ppm .

- IR Spectroscopy : Confirms carboxamide C=O stretches (~1705 cm) and N-H bends (~3300 cm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >99% purity .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with acetylcholinesterase or kinases using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Deuterated solvent exchange : Identify exchangeable protons (e.g., NH groups) by comparing DO and DMSO- spectra .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

- Impurity profiling : Use LC-MS to detect byproducts from incomplete acylation or oxidation .

Q. What strategies elucidate the compound's mechanism of action in modulating biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding poses with target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina .

- Site-directed mutagenesis : Modify key residues in enzymatic active sites to assess binding affinity changes .

- Kinetic studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. How do structural modifications (e.g., substituent changes) impact reactivity and bioactivity?

- Methodological Answer :

- Halogenation : Introducing chloro or fluoro groups at the phenyl ring increases lipophilicity and membrane permeability, enhancing antimicrobial activity .

- Oxazole ring substitution : Replacing phenyl with methyl groups alters electronic properties, affecting enzyme inhibition potency (e.g., IC shifts from 1.2 µM to 5.6 µM) .

- Comparative SAR studies : Synthesize analogs (e.g., tetrahydroquinoline vs. quinazoline cores) to evaluate scaffold-dependent bioactivity .

Q. What advanced techniques optimize enantiomeric purity in its synthesis?

- Methodological Answer :

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.